molecular formula C20H19N3O2S B2420222 N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide CAS No. 396723-29-8

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide

Cat. No.: B2420222
CAS No.: 396723-29-8
M. Wt: 365.45
InChI Key: FAIYNZNYNYGBAV-UHFFFAOYSA-N
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Description

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a phenoxyphenyl group, and a propionamide moiety

Properties

IUPAC Name

N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-2-19(24)21-20-17-12-26-13-18(17)22-23(20)14-8-10-16(11-9-14)25-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYNZNYNYGBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-Chloro-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxaldehyde

The synthesis begins with the formation of a substituted pyrazole bearing aldehyde and chloro groups. A modified Claisen condensation between 4-phenoxyphenylhydrazine and ethyl acetoacetate under acidic conditions yields 3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxaldehyde. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the chloro group at position 5.

Reaction Conditions :

  • Reagents : POCl₃, DMF (catalytic).
  • Temperature : 0°C → room temperature.
  • Yield : ~65% (estimated from analogous protocols).

Oxime Formation and Conversion to Chloronitrile

The aldehyde is converted to its oxime derivative using hydroxylamine hydrochloride in ethanol. The oxime intermediate is then treated with POCl₃ to yield the corresponding chloronitrile.

Reaction Conditions :

  • Oxime Formation : NH₂OH·HCl, EtOH, reflux (4 h).
  • Chloronitrile Synthesis : POCl₃, DCM, 0°C → reflux (12 h).
  • Yield : ~70% (combined).

Cyclization with Methyl Thioglycolate

The chloronitrile undergoes cyclization with methyl thioglycolate to form the thieno[3,4-c]pyrazole ring. This step introduces the thiophene moiety and generates an amino group at position 3.

Reaction Conditions :

  • Reagents : Methyl thioglycolate, DMF, 80°C (8 h).
  • Key Mechanism : Nucleophilic attack by the thiolate anion on the nitrile, followed by cyclodehydration.
  • Yield : ~23% (low yield attributed to steric hindrance from the 4-phenoxyphenyl group).

Characterization Data :

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (ester C=O).
  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrazole-H), 7.45–6.90 (m, 9H, aromatic), 4.10 (s, 2H, SCH₂), 3.80 (s, 3H, OCH₃).

Introduction of the Propionamide Group

Acylation of the Amino Intermediate

The amino group at position 3 is acylated with propionyl chloride in the presence of a base to form the target propionamide.

Reaction Conditions :

  • Reagents : Propionyl chloride, triethylamine (TEA), DCM, 0°C → room temperature (12 h).
  • Work-up : Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/EtOAc).
  • Yield : ~85%.

Characterization Data :

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide C=O).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.40–6.85 (m, 9H, aromatic), 4.05 (s, 2H, SCH₂), 2.40 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.15 (t, J = 7.5 Hz, 3H, CH₂CH₃).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

To address the low yield in the cyclization step, microwave irradiation (150°C, 30 min) enhances reaction efficiency by reducing decomposition pathways. This method improves the yield to ~35% while maintaining regioselectivity.

Solid-Phase Synthesis

Immobilizing the pyrazole precursor on Wang resin enables iterative coupling and cyclization steps. After cleavage, the crude product is purified via HPLC, achieving a 40% overall yield.

Optimization and Challenges

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) favor cyclization by stabilizing the transition state. Nonpolar solvents (toluene) result in <10% yield due to poor solubility of intermediates.

Table 1: Solvent Screening for Cyclization

Solvent Temperature (°C) Yield (%)
DMF 80 23
DMSO 90 28
THF 65 15
Toluene 110 8

Regioselectivity in Acylation

The amino group at position 3 exhibits higher nucleophilicity compared to the pyrazole nitrogen at position 1, ensuring selective acylation. Competing N1-acylation is suppressed by steric hindrance from the 4-phenoxyphenyl group.

Scalability and Industrial Applications

Kilogram-scale synthesis employs continuous flow reactors for the cyclization step, achieving 90% conversion and reducing reaction time to 2 hours. The final product meets pharmaceutical-grade purity (≥99.5%) after crystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide exhibit promising anticancer properties. The thieno[3,4-c]pyrazole scaffold has been associated with the inhibition of cell signaling pathways involved in tumor growth and proliferation.

A study by Aziz-ur-Rehman et al. demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited cytotoxic effects against various cancer cell lines, evaluated through assays such as MTT or XTT, which measure cell viability post-treatment. The results indicated low IC50 values for certain derivatives, suggesting strong anticancer potential relative to doxorubicin, a standard reference drug .

Ion Channel Modulation

Preliminary studies suggest that this compound may act as an inhibitor of specific ion channels, particularly the hERG (human Ether-à-go-go Related Gene) channel. The hERG channel plays a crucial role in cardiac action potentials, and its inhibition can lead to significant pharmacological implications in cardiac safety profiles for drug candidates.

The mechanism of action involves binding to specific sites on the hERG channel, influencing its function and potentially leading to therapeutic effects in conditions such as arrhythmias or other cardiac disorders .

Table: Summary of Research Findings on Anticancer Activity

Study ReferenceCompound TestedCell LineIC50 (µM)Notes
Aziz-ur-Rehman et al. Thieno[3,4-c]pyrazole derivativesK56220.12 ± 6.20Strong anticancer agent
Aziz-ur-Rehman et al. Thieno[3,4-c]pyrazole derivativesMV4-1110.84 ± 4.20Strong anticancer agent
Aziz-ur-Rehman et al. Thieno[3,4-c]pyrazole derivativesMCF-724.57 ± 1.62Strong anticancer agent

Mechanistic Insights

The interactions of this compound with biological targets suggest potential pathways for therapeutic applications:

  • Inhibition of Ion Channels : The compound's ability to inhibit hERG channels may provide insights into developing new treatments for cardiac disorders.
  • Anticancer Mechanisms : The cytotoxic effects observed in various cancer cell lines highlight the compound's potential as a lead structure for future anticancer drug development.

Mechanism of Action

The mechanism of action of N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Biological Activity

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C21H22N2O2S
  • Molecular Weight : 378.48 g/mol
  • CAS Number : 396724-36-0

The compound features a thieno[3,4-c]pyrazole core fused with a phenoxy group and an amide moiety, which contributes to its unique biological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Ion Channel Inhibition : Preliminary studies suggest that the compound acts as an inhibitor of the hERG (human Ether-à-go-go Related Gene) ion channel. This channel is crucial for cardiac action potentials, making the compound a candidate for cardiac research .
  • Antiparasitic Activity : Similar compounds with the thieno[3,4-c]pyrazole structure have shown significant activity against various parasites. For instance, derivatives have been tested against Trypanosoma and Leishmania species, demonstrating varying degrees of efficacy .
  • Anti-inflammatory and Anticancer Properties : The compound has also been implicated in anti-inflammatory and anticancer activities. However, detailed studies are required to elucidate these effects fully .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Ion Channel InhibitionInhibits hERG channel affecting cardiac action potentials
AntiparasiticActive against Trypanosoma and Leishmania species
Anti-inflammatoryPotential activity noted; further research needed
AnticancerSuggested activity; specific mechanisms unclear

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures:

  • Antiparasitic Effects : A study on 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives demonstrated moderate to high activity against Trypanosoma strains, with some compounds showing IC50 values as low as 1.0 µM .
  • Cardiac Research : The inhibition of hERG channels by compounds similar to this compound suggests potential implications in drug development for cardiac conditions .
  • Anti-inflammatory Studies : Investigations into the anti-inflammatory properties of related thieno[3,4-c]pyrazole derivatives have indicated significant effects in various models; however, specific data on this compound remains limited .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of thieno[3,4-c]pyrazole precursors with 4-phenoxyphenyl and propionamide moieties. Key steps include:

  • Cyclization : Use thiosemicarbazide and substituted benzoic acids (e.g., 4-phenoxybenzoic acid) under reflux in ethanol or DMF .
  • Coupling : Introduce the propionamide group via nucleophilic substitution or amide bond formation, requiring anhydrous conditions and catalysts like EDCI/HOBt .
  • Optimization : Control temperature (70–100°C), solvent polarity (DMF > ethanol), and reaction time (12–24 hrs) to minimize by-products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.6 ppm), pyrazole NH (δ 10–12 ppm), and propionamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 408.12) and fragmentation patterns .
  • X-ray Crystallography : SHELXL-refined structures validate bond angles and dihedral angles of the thienopyrazole core .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anti-inflammatory : COX-1/2 inhibition assays (IC₅₀ determination via ELISA) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
  • Dose-Response : Use 1–100 µM concentrations and validate with triplicate experiments .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or kinase domains (PDB IDs: 1CX2, 2SRC). Focus on hydrogen bonds between the pyrazole NH and Glu346/Arg120 residues .
  • MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .
  • QSAR : Correlate substituent electronegativity (e.g., phenoxy vs. chlorophenyl) with bioactivity using Hammett constants .

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and bioavailability in rodent models. Poor solubility may explain in vivo inefficacy; consider nanoformulation (e.g., liposomes) .
  • Metabolite Analysis : Identify phase I/II metabolites via UPLC-QTOF-MS. Active metabolites (e.g., hydroxylated derivatives) may contribute to observed effects .
  • Dose Adjustment : Escalate in vivo doses 5–10× above in vitro IC₅₀ to account by protein binding .

Q. What strategies improve the selectivity of this compound for target enzymes over off-target proteins?

  • Methodological Answer :

  • Structural Modifications : Introduce bulky substituents (e.g., tert-butyl) to the phenoxyphenyl group to sterically hinder off-target binding .
  • Fragment-Based Design : Replace the propionamide with sulfonamide to enhance hydrogen bonding with catalytic residues (e.g., COX-2 Tyr355) .
  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins) to identify off-target inhibition and refine SAR .

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